![molecular formula C25H27N3O3S2 B2672104 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 865655-21-6](/img/structure/B2672104.png)
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Description
The compound is a derivative of thieno[3,2-d]pyrimidine, which is a bicyclic heterocycle and an important class of chemical compounds with diverse biological activities . The compound also contains an acetamide group and an ethylphenyl group.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can participate in a variety of chemical reactions. For example, they can undergo nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .Scientific Research Applications
Antitumor Agents
The compound is a derivative of thieno[3,2-d]pyrimidine, which has been synthesized and evaluated as a potent antitumor agent . The compound showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells, and low toxicity against HEK-293T cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
EZH2 Inhibitors
The compound has been synthesized as an EZH2 inhibitor . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene repression. Inhibitors of EZH2 are being investigated for their potential to treat certain types of cancer .
Organic Light-Emitting Diodes (OLEDs)
Benzo[4,5]thieno[2,3-b]pyridine derivatives, which are structurally similar to the compound, have been developed as host materials for high-efficiency green and blue phosphorescent organic light-emitting diodes . These materials have high triplet energy and are effective as host materials for green and blue devices .
Proteolysis Targeting Chimeras (PROTACs)
The design of proteolysis targeting chimeras (PROTACs) has become a promising technology for modifying a protein of interest (POI) through protein degradation . A compound structurally similar to the one was designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .
HDAC Inhibitors
The compound was tested in vitro against human class-I HDACs isoforms and showed IC 50 = 3.4 µM against HDAC3 . However, it did not show degradation for the targeted HDACs .
High Triplet Energy Materials
Benzo[4,5]thieno[2,3-b]pyridine (BTP) was newly developed as an electron-deficient moiety for high triplet energy materials . Two BTP derivatives with the BTP and carbazole groups were synthesized as high triplet energy bipolar host materials .
properties
IUPAC Name |
2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-3-17-10-12-18(13-11-17)26-21(29)16-32-25-27-22-19-8-5-6-9-20(19)33-23(22)24(30)28(25)14-7-15-31-4-2/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWQNNDSUZANQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOCC)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide |
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